molecular formula C9H14O2 B12672850 3-Methylcyclohex-2-en-1-yl acetate CAS No. 75411-49-3

3-Methylcyclohex-2-en-1-yl acetate

Cat. No.: B12672850
CAS No.: 75411-49-3
M. Wt: 154.21 g/mol
InChI Key: LGVFVTJGGYGQOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclohex-2-en-1-yl acetate can be synthesized through the esterification of 3-methyl-2-cyclohexen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to reflux temperature to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohex-2-en-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylcyclohex-2-en-1-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylcyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor. Additionally, its ester functional group can undergo hydrolysis to release acetic acid and 3-methyl-2-cyclohexen-1-ol, which may further interact with various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-cyclohexen-1-ol: The alcohol precursor to 3-methylcyclohex-2-en-1-yl acetate.

    3-Methylcyclohex-2-en-1-one: An oxidation product of the compound.

    3-Methylcyclohex-2-en-1-carboxylic acid: Another oxidation product.

Uniqueness

This compound is unique due to its pleasant fruity odor, making it highly valuable in the fragrance and flavor industries. Its chemical structure allows it to undergo a variety of reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(3-methylcyclohex-2-en-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7-4-3-5-9(6-7)11-8(2)10/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVFVTJGGYGQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CCC1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868357
Record name 3-Methylcyclohex-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75411-49-3
Record name 2-Cyclohexen-1-ol, 3-methyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75411-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohex-2-en-1-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075411493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methylcyclohex-2-en-1-yl acetate
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